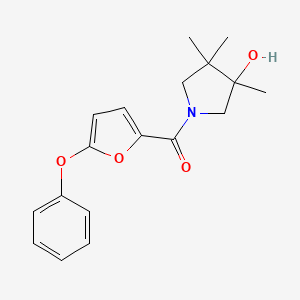
3,4,4-trimethyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3,4,4-trimethyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-ol" is an organic molecule that likely exhibits unique chemical and physical properties due to its complex structure, which includes a pyrrolidinol core, a phenoxy group, and a furoyl group. Such compounds are of interest in organic synthesis and may have applications in material science, catalysis, or as intermediates in the synthesis of bioactive molecules.
Synthesis Analysis
Although direct synthesis routes for "this compound" are not readily available, related compounds, such as (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, have been synthesized via asymmetric 1,3-dipolar cycloaddition reactions (Kotian, Lin, El-Kattan, & Chand, 2005). These methods may offer insights into potential synthetic strategies for the target compound, involving key steps such as functional group transformations and ring-closure reactions.
Molecular Structure Analysis
The molecular structure of "this compound" would be characterized by its cyclic pyrrolidinol core, substituted by trimethyl groups that provide steric bulk and influence its three-dimensional conformation. The phenoxy and furoyl substituents would contribute to the compound's electronic properties, potentially affecting its reactivity and interactions with other molecules. Computational studies, such as density functional theory (DFT), could provide valuable insights into the electronic structure and molecular geometry (Singh, Rawat, & Sahu, 2014).
Safety and Hazards
Refer to the MSDS for detailed safety information, including handling precautions, toxicity, and environmental impact.
Eigenschaften
IUPAC Name |
(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-(5-phenoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-17(2)11-19(12-18(17,3)21)16(20)14-9-10-15(23-14)22-13-7-5-4-6-8-13/h4-10,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQWKTFQIHVRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5609921.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5609929.png)
![N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide](/img/structure/B5609936.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5609942.png)
![7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B5609949.png)

![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5609964.png)
![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5609980.png)
![1-(4-methylphenyl)-4-[(4-propionylphenoxy)acetyl]-2-piperazinone](/img/structure/B5609988.png)
![N-[1-[(1,1-dioxidotetrahydro-3-thienyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5610010.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol](/img/structure/B5610025.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610028.png)
![2-methyl-8-[3-(4-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5610041.png)